4,4-Diphenylpiperidine hydrochloride

概要

説明

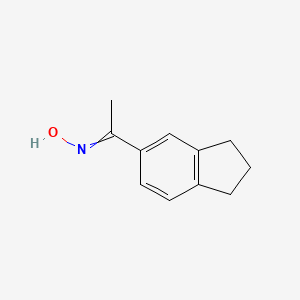

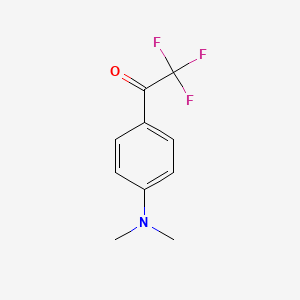

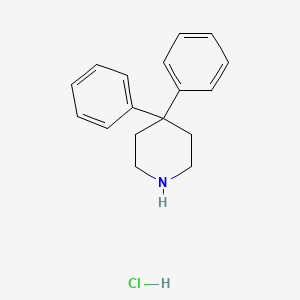

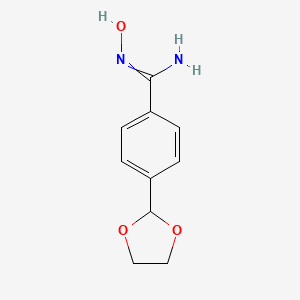

4,4-Diphenylpiperidine hydrochloride is a chemical compound related to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Compounds within this class often exhibit a range of biological activities and have been the subject of various pharmacological studies. The diphenyl substitution at the 4-position on the piperidine ring is a common structural motif in medicinal chemistry, as it can confer certain properties to the molecule, such as increased lipophilicity or altered receptor binding characteristics.

Synthesis Analysis

The synthesis of 4,4-diphenylpiperidine derivatives can be achieved through regioselective reactions of piperidine derivatives with benzene under Friedel-Crafts conditions, as demonstrated in the synthesis of 1-alkyl-4,4-diphenylpiperidines . This method provides a straightforward approach to obtain these compounds with attractive yields and allows for a wide variation at the nitrogen atom of the piperidine ring.

Molecular Structure Analysis

The molecular structure of 4,4-diphenylpiperidine derivatives can be characterized by various spectroscopic techniques, such as 1H NMR and X-ray crystallography. For instance, the crystal structure of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate related to 4,4-diphenylpiperidine, has been determined, confirming the chemical structure . Additionally, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been reported, providing insights into the conformational preferences of the piperidine ring .

Chemical Reactions Analysis

The chemical reactivity of 4,4-diphenylpiperidine derivatives can be influenced by the substituents on the piperidine nitrogen and the presence of other functional groups. For example, the synthesis of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives involves substitution at nitrogen and has been tested for potential analgesic properties . The presence of a hydroxyl group can also lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structure of the aforementioned adduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-diphenylpiperidine derivatives, such as pKa, partition coefficient, saturation concentration, surface activity, and protein binding, are crucial for their transport and distribution within a biological system. These parameters have been discussed for budipine, a 1-tert-butyl derivative of 4,4-diphenylpiperidine, indicating rapid absorption in humans . The permeability coefficient and invasion curves calculated from it suggest the potential of these compounds to pass through biological membranes efficiently.

Case Studies

In pharmacological studies, 4,4-diphenylpiperidine derivatives have shown antagonistic activity against experimentally induced pathological states in mice, suggesting their potential use in the therapy of Parkinson's disease . Specifically, budipine has been selected for detailed investigations due to its marked pharmacological activity. Additionally, the pancreotoxic potential of diphenylmethylpiperidine isomers has been investigated, with certain isomers causing hyperglycemia and pancreatic islet cell toxicity in rats . This highlights the importance of isomeric specificity in the biological effects of these compounds.

科学的研究の応用

Corrosion Inhibition : Research by Bentiss et al. (2007) investigates the use of 4H-triazole derivatives, including compounds related to 4,4-Diphenylpiperidine, for corrosion protection of mild steel in hydrochloric acid. These derivatives showed effective inhibition, suggesting potential applications in industrial corrosion prevention (Bentiss et al., 2007).

Pharmacokinetics in Medical Research : Guo et al. (2012) studied a novel diphenylpiperazine calcium channel blocker, closely related to 4,4-Diphenylpiperidine hydrochloride, analyzing its metabolites in rat liver microsomes. This research is significant for understanding the metabolism and potential therapeutic applications of similar compounds (Guo et al., 2012).

Antioxidant Activity : Siddiqui et al. (2018) synthesized derivatives of 2, 6-diphenylpiperidine-4-one and evaluated their antioxidant potential. These findings highlight the potential of 4,4-Diphenylpiperidine hydrochloride derivatives in developing new antioxidants (Siddiqui et al., 2018).

Molecular Modeling and Structural Analysis : Thenmozhiyal et al. (2006) conducted molecular modeling and structural analysis of N-hydroxy derivatives of diphenylpiperidines. This research provides insight into the structural properties and potential applications of 4,4-Diphenylpiperidine hydrochloride in various fields (Thenmozhiyal et al., 2006).

Toxicology and Safety Evaluation : Hu et al. (2009) evaluated the acute toxicity and toxicokinetics of Dipfluzine hydrochloride, a compound related to 4,4-Diphenylpiperidine. This research is crucial for understanding the safety profile of such compounds in medical applications (Hu et al., 2009).

将来の方向性

Piperidines, including 4,4-Diphenylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

4,4-diphenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16;/h1-10,18H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBVKKWTZYRNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213053 | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diphenylpiperidine hydrochloride | |

CAS RN |

63675-71-8 | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)